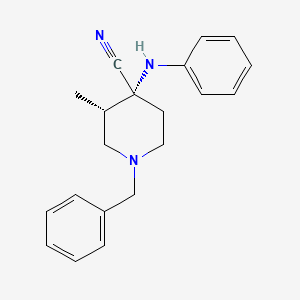

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile" belongs to a class of synthetic organic molecules with significant chemical and pharmacological interest. Its structure suggests it is a piperidine derivative with phenylamino and phenylmethyl substituents, indicating a complex synthesis and a potential for diverse chemical reactions and interactions based on its functional groups.

Synthesis Analysis

The synthesis of structurally related piperidine derivatives often involves multi-step organic reactions, including one-pot three-component reactions or specific synthetic pathways to introduce various substituents onto the piperidine ring. For example, the synthesis of similar compounds has been reported through reactions involving salicylaldehyde, diethyl malonate, and piperidine, leading to the formation of compounds stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic nitrogen-containing core, with substituents influencing the overall geometry and molecular interactions. For instance, the crystal and molecular structure investigations reveal the presence of hydrogen bonding and π interactions, which are crucial for the stabilization of these compounds in the solid state (Khan et al., 2013).

Applications De Recherche Scientifique

Chemistry and Pharmacology

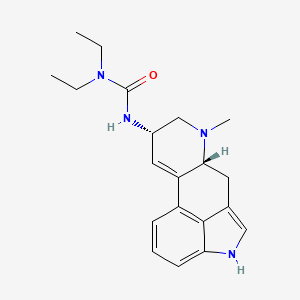

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is structurally related to ohmefentanyl, an analog of fentanyl and part of the 4-anilidopiperidine class, known for its potent opioid effects. Research focusing on the chemistry and pharmacology of ohmefentanyl and its stereoisomers has provided insights into the unique activity profiles of these compounds, including their binding affinities, potency, efficacy, and intrinsic efficacy at the mu opioid receptor. These studies contribute to a deeper understanding of ligand-receptor interactions, offering a foundation for investigating trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile's potential biological impacts (Brine et al., 1997).

Role in Ligand-Receptor Interactions

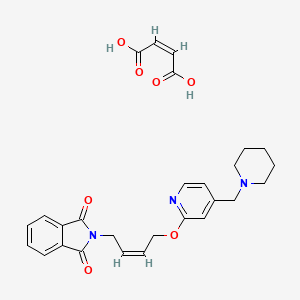

The exploration of ligands for D2-like receptors has highlighted the significance of arylalkyl substituents, such as those found in trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, in enhancing the potency and selectivity of binding affinity. These findings are relevant for understanding how modifications to the piperidine backbone influence receptor interactions, potentially guiding the development of new pharmacological agents (Sikazwe et al., 2009).

Contributions to Drug Development

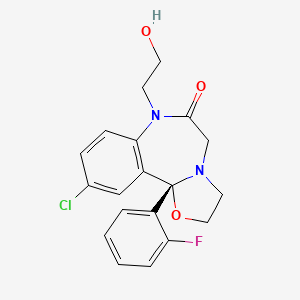

Research into compounds with structural similarities to trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile can inform drug development efforts, especially in designing molecules with specific receptor targets or pharmacological profiles. For instance, studies on novel antineoplastic agents have revealed molecules with cytotoxic properties and potential for tumor-selective toxicity, highlighting the relevance of piperidine derivatives in cancer therapy research (Hossain et al., 2020).

Propriétés

IUPAC Name |

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZMJZNRNLKPD-PXNSSMCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)